molecular formula C20H24O6 B132934 2,5-Di-O-benzylmyoinositol CAS No. 141040-66-6

2,5-Di-O-benzylmyoinositol

Cat. No. B132934
M. Wt: 360.4 g/mol
InChI Key: UCJKCSNAJUPHIM-ZNXRSXASSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Di-O-benzylmyoinositol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of myoinositol, which is a naturally occurring sugar alcohol found in many foods and is known for its health benefits. The synthesis of 2,5-Di-O-benzylmyoinositol has been achieved through various methods, and it has been found to have several biochemical and physiological effects.

Scientific Research Applications

2,5-Di-O-benzylmyoinositol has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that 2,5-Di-O-benzylmyoinositol has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to enhance the effectiveness of chemotherapy drugs when used in combination with them.
Another area of research where 2,5-Di-O-benzylmyoinositol has shown potential is in the treatment of diabetes. Studies have shown that this compound can improve insulin sensitivity and glucose tolerance in animal models of diabetes. It has also been found to reduce the levels of blood glucose and insulin in these animals.

Mechanism Of Action

The mechanism of action of 2,5-Di-O-benzylmyoinositol is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and glucose metabolism. It has also been found to activate certain signaling pathways that are involved in the regulation of insulin sensitivity and glucose uptake.

Biochemical And Physiological Effects

2,5-Di-O-benzylmyoinositol has several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been found to reduce the levels of certain inflammatory cytokines, which are involved in the development of cancer and diabetes.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,5-Di-O-benzylmyoinositol in lab experiments is its ability to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. It also has the potential to improve insulin sensitivity and glucose tolerance in animal models of diabetes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2,5-Di-O-benzylmyoinositol. One of the most significant directions is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other fields of research, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Conclusion
In conclusion, 2,5-Di-O-benzylmyoinositol is a compound that has shown significant potential in various fields of scientific research. Its synthesis has been achieved through various methods, and it has been found to have several biochemical and physiological effects. It has potential applications in cancer research and diabetes treatment, and further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2,5-Di-O-benzylmyoinositol has been achieved through various methods. One of the most commonly used methods is the benzyl protection method, which involves the reaction of myoinositol with benzyl chloride in the presence of a base such as sodium hydroxide. The benzylated myoinositol is then reacted with benzyl bromide in the presence of a catalyst such as palladium on carbon to yield 2,5-Di-O-benzylmyoinositol.

properties

CAS RN

141040-66-6

Product Name

2,5-Di-O-benzylmyoinositol

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

(1R,2R,4S,5S)-3,6-bis(phenylmethoxy)cyclohexane-1,2,4,5-tetrol

InChI

InChI=1S/C20H24O6/c21-15-17(23)20(26-12-14-9-5-2-6-10-14)18(24)16(22)19(15)25-11-13-7-3-1-4-8-13/h1-10,15-24H,11-12H2/t15-,16+,17-,18+,19?,20?

InChI Key

UCJKCSNAJUPHIM-ZNXRSXASSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2[C@@H]([C@H](C([C@H]([C@@H]2O)O)OCC3=CC=CC=C3)O)O

SMILES

C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O

synonyms

2,5-di-O-benzyl-myo-inositol
2,5-di-O-benzylmyoinositol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.